3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Overview
Description
3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with formamide or formic acid, followed by cyclization to form the desired triazolopyrimidine structure . Another approach includes the use of hydrazonoyl halides as precursors, which undergo cycloaddition reactions with dipolarophiles to yield the triazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and solvent systems that facilitate the cyclization process is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrimidine oxides, while substitution reactions can produce a variety of functionalized derivatives with different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and survival . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential in treating cancer and other diseases .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its anticancer and anti-inflammatory properties.
Triazolo[4,3-a]pyrimidine: Exhibits antimicrobial and antifungal activities, and is used in the development of new therapeutic agents.
Thiadiazolo[3,2-b][1,2,4]triazole: Known for its antibacterial and antifungal properties, and used in the synthesis of various bioactive compounds.
Uniqueness
3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine stands out due to its unique triazolopyrimidine core, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific molecular targets with high selectivity makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
3-methyltriazolo[4,5-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c1-10-5-4(8-9-10)2-6-3-7-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXXJDMRDUQTLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261284 | |
Record name | 3-Methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301261284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10179-85-8 | |
Record name | 3-Methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10179-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301261284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactive sites in 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine and how do they influence its alkylation pattern?
A1: Research indicates that this compound displays regioselective alkylation depending on the reaction conditions and substituents present. [] When reacted with an alkylating agent in the presence of anhydrous potassium carbonate and heat, alkylation occurs exclusively at the 4-position of the pyrimidine ring. Conversely, alkylation of the 6-methyl isomer (6-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione) primarily targets the 2-position of the triazole ring, with some alkylation also occurring at the 1-position. [] This difference in reactivity highlights the influence of both steric and electronic factors within the molecule on its reactivity.
Q2: Can you elaborate on the transformation observed in 3,4,6-trisubstituted derivatives under alkylation conditions?
A3: When 3,4,6-trisubstituted derivatives are subjected to excess alkylating agents at high temperatures, a fascinating transformation takes place. [] The 3-substituent is eliminated, and a new alkyl group is introduced at the 1-position, resulting in the formation of 1,4,6-trisubstituted derivatives. This process mirrors the reactivity observed in xanthine derivatives and offers potential synthetic routes for modifying these heterocyclic systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.